2-(4-Nitrosopiperazin-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N5O |
|---|---|
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-(4-nitrosopiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C8H11N5O/c14-11-13-6-4-12(5-7-13)8-9-2-1-3-10-8/h1-3H,4-7H2 |
InChI Key |
NWSVVDNGQXGGIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)N=O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 4 Nitrosopiperazin 1 Yl Pyrimidine
Identification of Precursor Amine Moieties in 2-(4-Nitrosopiperazin-1-yl)pyrimidine (B6172667) Synthesis
The primary precursor for the synthesis of this compound is the secondary amine, 2-(Piperazin-1-yl)pyrimidine . prepchem.comchemicalbook.comprepchem.com This intermediate contains the essential pyrimidine (B1678525) and piperazine (B1678402) scaffolds. The synthesis of this precursor amine is a critical first step and is typically achieved through a nucleophilic aromatic substitution reaction.
The most common route involves the condensation of 2-chloropyrimidine (B141910) with piperazine . prepchem.comgoogle.com In this reaction, one of the secondary amine nitrogens of the piperazine ring acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyrimidine ring and displacing the chloride leaving group.
To optimize this precursor synthesis, variations in methodology have been developed. One improved method utilizes a mono-protected piperazine, such as N-Boc-piperazine. This strategy prevents the common side reaction where a single piperazine molecule reacts with two pyrimidine molecules, forming an unwanted 1,4-bis(pyrimidin-2-yl)piperazine byproduct. The synthesis proceeds by reacting 2-chloropyrimidine with Boc-piperazine, followed by the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions to yield the desired 2-(piperazin-1-yl)pyrimidine hydrochloride with high purity and yield, often exceeding 80%. google.com
Detailed Synthetic Pathways Leading to this compound Formation
The formation of the final product occurs via the nitrosation of the secondary amine group on the piperazine ring of the 2-(piperazin-1-yl)pyrimidine precursor. This reaction is a classic example of N-nitrosamine formation.
Nitrosation Mechanisms of Secondary Amine Precursors
Secondary amines are the most reactive class of amines for the formation of stable N-nitrosamines. europa.eunih.gov The nitrosation mechanism is highly dependent on the pH of the reaction medium. In an acidic aqueous solution, a nitrosating agent is generated in situ from a nitrite (B80452) salt, typically sodium nitrite (NaNO₂). The nitrous acid (HNO₂) formed subsequently equilibrates to dinitrogen trioxide (N₂O₃). europa.eu
Investigation of Reaction Conditions and Their Influence on Formation Yields
The yield of both the precursor and the final nitrosated product is highly dependent on the reaction conditions. For the synthesis of the 2-(piperazin-1-yl)pyrimidine precursor, several conditions have been reported, as summarized in the table below. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous and organic phases, improving reaction rates and yields. google.com
| Reactants | Solvent | Base/Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-chloropyrimidine, Piperazine | Ethanol | None (excess piperazine) | Reflux | 18 hours | Not specified | prepchem.com |
| 2-chloropyrimidine, Piperazine | Ethanol | None (excess piperazine) | Room Temp. | 3 hours | Not specified (B.P. 131-132°C/1.5 mmHg) | prepchem.com |
| 2-chloropyrimidine, Piperazine | Water/Organic Mix | Alkali, Phase-Transfer Catalyst | Not specified | Not specified | Improved | google.com |
| 2-chloropyrimidine, Boc-piperazine | Water | Alkali | Not specified | Not specified | >80% (overall) | google.com |
For the subsequent nitrosation step , the conditions must be carefully controlled. The reaction is typically performed in an acidic medium at low temperatures (e.g., 0-5 °C) to minimize the decomposition of nitrous acid and prevent side reactions. The yield is sensitive to pH; optimal nitrosation of secondary amines generally occurs in a pH range of 3-4, where there is a sufficient concentration of both the active nitrosating species (formed from HNO₂) and the unprotonated amine. europa.eu
Influence of Nitrosating Agents and Their Reactivity Profiles
The most common nitrosating agent used in laboratory and industrial synthesis is sodium nitrite (NaNO₂) in an acidic solution . nih.gov This combination generates nitrous acid (HNO₂) and its active forms, such as dinitrogen trioxide (N₂O₃) and the nitrosonium ion (NO⁺).
Other nitrosating agents include:
Nitrosyl halides (e.g., NOCl, NOBr): These are potent nitrosating agents that can be effective in specific applications. nih.gov
Nitrogen oxides (e.g., N₂O₄): In certain conditions, these can also lead to nitrosation.
Peroxynitrite: This reactive nitrogen species can also act as a nitrosating agent. ccsnorway.com
The reactivity profile depends on the specific agent and the reaction environment. For instance, the presence of certain carbonyl compounds has been shown to catalyze or enhance the rate of N-nitrosamine formation, potentially by forming more reactive intermediates. nih.gov The choice of agent and conditions is critical for achieving high conversion while minimizing the formation of impurities.
Exploration of Alternative Synthetic Routes and Derivatization Strategies for Pyrimidine-Piperazine Conjugates
Beyond the direct synthesis of this compound, a wide array of pyrimidine-piperazine conjugates have been developed, reflecting the pharmacological importance of this scaffold. researchgate.net These alternative routes and derivatization strategies often involve building the molecule from different starting materials or modifying the core structure.
One alternative strategy involves constructing the pyrimidine ring as a later step in the synthesis. For example, thiophene-substituted chalcones can be cyclized with thiourea (B124793) to form a pyrimidine-thiol, which is then methylated to create a reactive 2-(methylsulfanyl)pyrimidine. This intermediate can then undergo nucleophilic substitution with various substituted piperazines to yield a diverse library of final products. nih.govresearchgate.net
Derivatization strategies are often employed to explore structure-activity relationships for therapeutic purposes. These strategies include:
Substitution on the Pyrimidine Ring: Introducing various functional groups onto the pyrimidine ring before or after coupling with piperazine.
Substitution on the Piperazine Ring: Using N-substituted piperazines (e.g., N-methyl, N-phenyl, N-benzyl) in the initial coupling reaction to introduce diversity. nih.govresearchgate.netnih.gov
Acylation and further modification: Modifying the precursor amine, 2-(piperazin-1-yl)pyrimidine, by acylating the second nitrogen of the piperazine ring before or instead of nitrosation. nih.gov
These approaches have led to the development of pyrimidine-piperazine hybrids with a range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govasianpubs.orgacs.org
| Starting Material | Reagent/Reaction | Resulting Compound Type | Reference |
|---|---|---|---|
| 2-(Methylsulfanyl)pyrimidine derivative | N-methylpiperazine, KOH, ethanol | 4-substituted-2-(4-methylpiperazin-1-yl)pyrimidine | nih.gov |
| 2-(Piperazin-1-yl)pyrimidine | Chloroacetyl chloride, then potassium dithiocarbamate (B8719985) salts | 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioates | nih.gov |
| 2-Chloro-4,6-disubstituted-pyrimidine | Piperazine, K₂CO₃, water | 4,6-disubstituted-2-(piperazin-1-yl)pyrimidine | chemicalbook.com |
| 2-Aminopyrimidine, Piperazine | Formaldehyde, acidic alcohol | 1,4-di[2-aminodiaryl pyrimidine] 1,4-dimethyl piperazine | asianpubs.org |
Application of Isotopic Labeling Techniques for Mechanistic Elucidation in Synthesis
Isotopic labeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including nitrosamine (B1359907) formation. nih.gov By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), chemists can trace the path of that atom through the reaction sequence to the final product using mass spectrometry.
In the context of this compound synthesis, isotopic labeling could be applied to:
Confirm the source of the nitroso group: By using ¹⁵N-labeled sodium nitrite (Na¹⁵NO₂) as the nitrosating agent, one could verify that the nitrogen atom in the nitroso group of the final product originates from the nitrite.
Elucidate the nitrosation mechanism: The use of H₂¹⁸O as a solvent can help determine the role of water in the reaction and probe for the existence of specific intermediates. For example, observing the incorporation or exchange of ¹⁸O in the product N₂O (in related denitrification studies) has provided evidence for enzyme-bound nitrosyl and nitrosamine intermediates. nih.gov
Prepare internal standards for analysis: Synthesizing an isotopically labeled version of this compound (e.g., using deuterated piperazine) provides an ideal internal standard for quantitative analysis by mass spectrometry, improving accuracy and precision. nih.gov
A general synthetic pathway for preparing labeled nitrosamines involves the N-alkylation of a protected amine with a stable isotope-labeled alkyl halide. Following deprotection, the resulting isotopically labeled secondary amine precursor is then nitrosated to form the desired labeled nitrosamine standard. nih.gov This technique provides invaluable insight into reaction pathways that cannot be obtained through conventional kinetic or spectroscopic studies alone.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 4 Nitrosopiperazin 1 Yl Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-(4-Nitrosopiperazin-1-yl)pyrimidine (B6172667), the spectrum is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the piperazine (B1678402) ring.
The pyrimidine ring protons would likely appear in the aromatic region of the spectrum. The proton at the 5-position would be a triplet, while the two equivalent protons at the 4- and 6-positions would appear as a doublet. The piperazine ring protons, being in a more shielded environment, would appear at a lower chemical shift. Due to the presence of the nitrosamine (B1359907) group, the piperazine ring's symmetry is broken, which may result in more complex splitting patterns for its eight protons than a simple pair of triplets.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrimidine H-4, H-6 | ~8.3 | Doublet |
| Pyrimidine H-5 | ~6.5 | Triplet |
| Piperazine CH₂ (adjacent to pyrimidine) | ~3.8 | Multiplet |
| Piperazine CH₂ (adjacent to nitroso) | ~3.5 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbon atoms of the pyrimidine ring would resonate at lower field (higher ppm values) due to their aromaticity and the presence of electronegative nitrogen atoms. The piperazine ring carbons would appear at higher field (lower ppm values). The carbon atoms adjacent to the nitrogen of the pyrimidine ring and the nitrosamine group would be influenced by the electronic effects of these functional groups.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Pyrimidine C-2 | ~162 |
| Pyrimidine C-4, C-6 | ~158 |
| Pyrimidine C-5 | ~110 |
| Piperazine C (adjacent to pyrimidine) | ~45 |
| Piperazine C (adjacent to nitroso) | ~42 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyrimidine and piperazine rings, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the pyrimidine ring and the piperazine ring, as well as the position of the nitroso group.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule with high precision, which serves to confirm its elemental composition, C₈H₁₁N₅O. nih.govallmpus.commanasalifesciences.com The measured mass would be compared to the calculated theoretical mass.
Furthermore, by inducing fragmentation of the molecule, the resulting fragmentation pattern can provide valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the N-N bond of the nitroso group, loss of the nitroso group (NO), and fragmentation of the piperazine and pyrimidine rings.
Interactive Data Table: Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₈H₁₂N₅O⁺ | 194.1036 |
| [M-NO]⁺ | C₈H₁₁N₄⁺ | 163.1035 |
| [C₄H₃N₂]⁺ (pyrimidine fragment) | C₄H₃N₂⁺ | 79.0347 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic pyrimidine ring, the C-H bonds of the aliphatic piperazine ring, the C=N and C=C stretching vibrations of the pyrimidine ring, and a key stretching vibration for the N-N=O group of the nitrosamine.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| C=N, C=C stretch (pyrimidine) | 1600-1450 |
| N-N=O stretch (nitrosamine) | 1450-1420 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would likely exhibit absorption maxima corresponding to π-π* transitions within the aromatic pyrimidine ring and potentially n-π* transitions associated with the nitroso group and the nitrogen atoms in the rings. The exact wavelengths of these absorptions would be dependent on the solvent used.
Mechanistic Investigations into the Formation and Degradation Dynamics of 2 4 Nitrosopiperazin 1 Yl Pyrimidine
Kinetic and Thermodynamic Studies of Nitrosation Reactions Leading to 2-(4-Nitrosopiperazin-1-yl)pyrimidine (B6172667)
The formation of this compound typically proceeds through a two-step process: the nitrosation of a piperazine-containing precursor followed by its coupling to a pyrimidine (B1678525) ring. The initial and often rate-determining step is the nitrosation of the secondary amine group in the piperazine (B1678402) moiety.
Kinetic studies on the nitrosation of piperazine have shown that the reaction rate is dependent on the concentrations of both the amine and the nitrosating agent. The reaction of piperazine with nitrite (B80452) to form N-nitrosopiperazine has been found to be first order with respect to nitrite, piperazine carbamate (B1207046) species, and hydronium ions. usp.orgnih.gov In studies related to carbon capture systems, where piperazine is used as a solvent, the activation energy for the formation of N-nitrosopiperazine was determined to be approximately 84 ± 2 kJ/mol, with a rate constant of 8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹ at 100 °C. usp.orgnih.gov
The nitrosation of secondary amines, such as the piperazine precursor, is generally considered to be significantly faster than that of tertiary amines, which require an initial dealkylation step. acs.org The reaction mechanism involves the attack of the unprotonated secondary amine on a nitrosating agent. Common nitrosating agents include nitrous acid (HNO₂), dinitrogen trioxide (N₂O₃), and the nitrosonium ion (NO⁺). The formation of these nitrosating agents is favored in acidic conditions.
Thermodynamic data for the formation of this compound is not extensively reported in the literature. However, the formation of N-nitrosamines is generally an exothermic process. The subsequent coupling of 1-nitrosopiperazine (B26205) with a pyrimidine precursor, such as 2-chloropyrimidine (B141910), is a nucleophilic substitution reaction. This step is typically driven to completion by the choice of reaction conditions, including temperature and the use of a base to neutralize the acid formed during the reaction.
Impact of Solution pH, Temperature, and Solvent Environment on Formation Kinetics
The kinetics of this compound formation are highly sensitive to the solution's pH, temperature, and the nature of the solvent.
Temperature: The rate of formation of this compound increases with temperature, as is typical for most chemical reactions. The nitrosation of piperazine to form 1-nitrosopiperazine has been studied over a range of temperatures from 50 to 135 °C. usp.orgnih.gov The subsequent coupling reaction with the pyrimidine precursor is often carried out at elevated temperatures, for instance, between 80-100°C, to facilitate the nucleophilic substitution.
| Parameter | Effect on Formation Rate | Optimal Conditions/Observations | Citation |
|---|---|---|---|
| pH | Increases in acidic conditions (optimal range 3-5), then decreases at very low pH. Can occur at neutral/basic pH in the presence of aldehydes. | Maximum rate typically observed between pH 3 and 5. | usp.org |
| Temperature | Increases with increasing temperature. | Nitrosation studied at 50-135°C. Coupling reaction often at 80-100°C. | usp.orgnih.gov |
| Solvent | Polar aprotic solvents enhance the coupling reaction. | Dimethylformamide (DMF) is a common solvent for the coupling step. |
Elucidation of the Role of Catalytic Species and Inhibitors in Nitrosamine (B1359907) Formation
The formation of this compound can be influenced by the presence of catalytic species and inhibitors.
Catalysis: The nitrosation reaction can be catalyzed by various species. For instance, in the context of CO₂ capture, it has been shown that CO₂ can accelerate the nitrosation of piperazine by reacting with nitrite to form a more potent nitrosating agent. nih.gov The presence of certain anions, such as halides, can also catalyze nitrosation by forming nitrosyl halides (e.g., NOCl), which are highly reactive nitrosating agents. Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide, have been used to improve the yield of the coupling reaction between 1-nitrosopiperazine and 2-chloropyrimidine.
Inhibition: Conversely, several substances can inhibit the formation of nitrosamines. Ascorbic acid (Vitamin C) and its salts are well-known inhibitors of nitrosation. They act by reducing the nitrosating agents to nitric oxide (NO), which is less reactive towards amines. Other phenolic compounds and antioxidants can also act as inhibitors. Urea is another effective inhibitor, reacting with nitrous acid to produce nitrogen, carbon dioxide, and water, thereby removing the nitrosating agent from the system. mdpi.com
Detailed Analysis of Degradation Pathways and Chemical Stability under Varied Conditions
This compound can undergo degradation through several pathways, including photolytic, hydrolytic, and oxidative routes. The stability of the compound is crucial in determining its persistence as an impurity.
Photolytic Degradation: N-nitrosamines are known to be susceptible to photolytic degradation upon exposure to ultraviolet (UV) light. mdpi.comresearchgate.netnih.gov The primary photochemical process involves the cleavage of the N-N bond in the nitroso group, which leads to the formation of reactive radical species. The quantum yield of nitrosamine photolysis can be influenced by factors such as pH and the presence of oxygen. nih.govacs.org For pyrimidine derivatives, photodegradation can also be sensitized by other molecules like riboflavin, leading to extensive damage to the pyrimidine ring under UVA or UVB radiation. nih.gov
Hydrolytic Degradation: The hydrolytic stability of nitrosamines is generally pH-dependent. While many nitrosamines are relatively stable to hydrolysis, some can undergo degradation, particularly under specific pH conditions. For instance, nitrosopiperazine has shown some hydrolytic degradation at pH 7, but was more stable at pH 4 and 9. researchgate.net The pyrimidine ring itself can undergo ring-opening through hydrolysis under certain conditions, such as high temperatures and basic pH. umich.edu
Oxidative Degradation: The nitroso group of this compound can be oxidized to a nitro group (-NO₂) under oxidative conditions, for example, using hydrogen peroxide (H₂O₂) or ozone (O₃), to form 2-(4-nitropiperazin-1-yl)pyrimidine. The piperazine ring can also be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents like chlorine radicals, which can lead to the formation of various degradation products. nih.govacs.org
| Degradation Pathway | Conditions | Primary Mechanism/Products | Citation |
|---|---|---|---|
| Photolytic | UV light exposure | Cleavage of the N-N bond, formation of radical species. Can be sensitized by other molecules. | mdpi.comresearchgate.netnih.govacs.orgnih.gov |
| Hydrolytic | pH dependent | Generally stable, but can undergo degradation at specific pH values. Pyrimidine ring can open under harsh conditions. | researchgate.netumich.edu |
| Oxidative | Presence of oxidizing agents (e.g., H₂O₂, O₃, Cl•) | Oxidation of the nitroso group to a nitro group. Degradation of the piperazine ring. | nih.govacs.org |
Investigation of Secondary Reactions and Intermolecular Interactions Contributing to Nitrosamine Presence
Secondary Reactions: A common secondary reaction during the nitrosation of piperazine is the formation of 1,4-dinitrosopiperazine. utexas.edu This occurs when both secondary amine groups in the piperazine ring are nitrosated. The formation of this byproduct can be minimized by controlling the stoichiometry of the reactants and the reaction conditions. Another potential secondary reaction is nitrosative cleavage, where a tertiary amine can be cleaved to form a secondary nitrosamine. pharmaexcipients.com
Intermolecular Interactions: The structure of this compound, with its polar nitroso group and the pyrimidine ring, allows for various intermolecular interactions. These can include dipole-dipole interactions and hydrogen bonding (if suitable donors are present in the environment). In the solid state, such interactions can influence the crystal packing and stability of the compound. In solution, interactions with solvent molecules can affect its solubility and reactivity. The carcinogenic mechanism of some nitrosamines involves metabolic activation by cytochrome P450 enzymes, followed by the formation of a diazonium ion that can alkylate DNA. swan.ac.uk The specific intermolecular interactions of this compound with biological macromolecules would be a key factor in its toxicological profile.
Advanced Analytical Method Development and Validation for Trace Level Detection of 2 4 Nitrosopiperazin 1 Yl Pyrimidine
Development and Optimization of Chromatographic Techniques for Separation and Quantitation
The separation and quantification of 2-(4-Nitrosopiperazin-1-yl)pyrimidine (B6172667) are primarily achieved through advanced chromatographic techniques. The selection of the appropriate technique is contingent on the physicochemical properties of the analyte and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector.
For the analysis of nitrosopiperazine derivatives, reversed-phase HPLC is commonly employed. A C18 column is often the first choice for the stationary phase, providing effective separation based on hydrophobicity. However, due to the polarity of the piperazine (B1678402) moiety, alternative stationary phases such as phenyl-hexyl or those designed for polar analytes may offer better retention and selectivity.
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure adequate retention of the polar nitrosamine (B1359907) while eluting more hydrophobic matrix components.
While UV detection can be used, its sensitivity and specificity at trace levels are often insufficient for genotoxic impurities. Therefore, more advanced detectors are typically coupled with HPLC for this application. A diode array detector (DAD) can provide spectral information, aiding in peak identification and purity assessment. However, for the low concentrations required for nitrosamine analysis, mass spectrometry detection is indispensable.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. While many nitrosamines are amenable to GC analysis, the volatility of this compound must be considered. Its relatively higher molecular weight compared to smaller nitrosamines like N-nitrosodimethylamine (NDMA) may necessitate higher inlet and oven temperatures, which could pose a risk of thermal degradation. propharmagroup.com
A typical GC-MS method for nitrosamines involves a capillary column, such as a DB-5MS or equivalent, which has a (5%-phenyl)-methylpolysiloxane stationary phase. akjournals.com The carrier gas is usually helium. The oven temperature program is optimized to achieve separation from other volatile components in the sample matrix.
Mass spectrometric detection in either full scan mode or, more commonly, selected ion monitoring (SIM) mode provides the necessary sensitivity and selectivity. In SIM mode, the mass spectrometer is set to monitor specific ions characteristic of the target analyte, thereby reducing background noise and enhancing detection limits. For many nitrosamines, a common fragment ion corresponds to the loss of the nitroso group.
Application of Hyphenated Mass Spectrometry Techniques for Enhanced Specificity and Sensitivity
To meet the stringent regulatory limits for nitrosamine impurities, highly sensitive and specific detection methods are required. Hyphenated mass spectrometry techniques are the gold standard for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted technique for the trace-level quantification of nitrosamines in pharmaceuticals. researchgate.net This is due to its exceptional sensitivity, selectivity, and applicability to a broad range of compounds, including those that are not amenable to GC.
For this compound, an LC-MS/MS method would typically utilize a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing matrix interference and enhancing the signal-to-noise ratio.
The selection of precursor and product ions is a critical step in method development. For a related compound, N-nitrosopiperazine, a common transition monitored is m/z 116.1 → 85.1, corresponding to the loss of the nitroso group. scholaris.ca Similar fragmentation pathways would be investigated and optimized for this compound. The ionization source is typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with ESI in positive mode being common for nitrosamines. rsc.org
A summary of typical LC-MS/MS parameters for the analysis of a structurally similar compound, 1-methyl-4-nitrosopiperazine (B99963) (MNP), is presented in the table below. fda.gov.twmdpi.com These parameters can serve as a starting point for the development of a method for this compound.
| Parameter | Condition |
|---|---|
| LC Column | Poroshell 120 Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH 9.0 |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
High-Resolution Accurate Mass Spectrometry (HRAMS) for Impurity Profiling
High-Resolution Accurate Mass Spectrometry (HRAMS), often coupled with liquid chromatography, provides an additional layer of confidence in the identification of unknown impurities and the confirmation of known ones. Instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers can measure the mass-to-charge ratio of ions with very high accuracy (typically <5 ppm).
For impurity profiling, HRAMS allows for the determination of the elemental composition of an unknown peak, which is a crucial step in its structural elucidation. In the context of this compound analysis, HRAMS can be used to confirm the identity of the impurity by comparing the measured accurate mass with the theoretical mass. It is also a powerful tool for identifying other potential nitrosamine impurities or degradation products in the sample that may not be targeted in a standard MRM assay.
Sophisticated Sample Preparation and Extraction Methodologies (e.g., SPE, LLE, SPME)
The goal of sample preparation is to extract the analyte of interest from the sample matrix, concentrate it, and remove interfering substances. The choice of technique depends on the nature of the sample matrix (e.g., drug substance, drug product) and the physicochemical properties of the analyte.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of nitrosamines from complex matrices. chromatographyonline.comnih.gov For a compound like this compound, a cation-exchange SPE cartridge could be effective, as the piperazine nitrogen can be protonated. The sample is loaded onto the cartridge, interfering components are washed away, and the analyte is then eluted with a suitable solvent.
Liquid-Liquid Extraction (LLE) is a classic extraction technique that can be applied to the analysis of nitrosamines. researchgate.net The sample is dissolved in an aqueous solution, and the nitrosamine is extracted into an immiscible organic solvent, such as dichloromethane. nih.gov The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase. For automated and high-throughput applications, supported liquid extraction (SLE) offers a more streamlined workflow. scholaris.caresearchgate.net
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique primarily used for volatile and semi-volatile compounds in conjunction with GC-MS. tandfonline.comsigmaaldrich.comnih.govtandfonline.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of the sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC inlet for thermal desorption and analysis. The applicability of SPME for this compound would depend on its volatility.
A comparison of these sample preparation techniques is provided in the table below.
| Technique | Principle | Advantages | Considerations for this compound |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High selectivity, good concentration factor, easily automated. chromatographyonline.com | Choice of sorbent is critical; cation-exchange or polar-modified reversed-phase could be suitable. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, widely applicable. researchgate.net | Can be labor-intensive and use significant solvent volumes; pH optimization is important. |
| Solid-Phase Microextraction (SPME) | Partitioning between a coated fiber and the sample (or its headspace). | Solvent-free, simple, can be automated. tandfonline.comsigmaaldrich.com | Applicable only if the compound is sufficiently volatile for headspace analysis. |
Rigorous Analytical Method Validation Protocols: Specificity, Linearity, Accuracy, Precision, Limits of Detection (LOD), and Limits of Quantitation (LOQ)
The validation of an analytical method ensures that it is suitable for its intended purpose. For a genotoxic impurity like this compound, this means the method must be proven to be specific, linear, accurate, and precise at the required low levels of detection and quantitation. The validation process is guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH).
Specificity
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, and matrix components. For the analysis of this compound, a high-resolution technique like LC-MS/MS is often employed.
Detailed Research Findings: The specificity of an LC-MS/MS method is typically established by demonstrating the absence of interfering peaks at the retention time of the analyte in a blank (diluent), a placebo (formulation excipients without the API), and a sample of the API spiked with other known impurities. The unique mass transition of the parent ion to a specific product ion for this compound in Multiple Reaction Monitoring (MRM) mode provides a high degree of specificity. For instance, in the analysis of a similar nitrosamine, 1-methyl-4-nitrosopiperazine (MNP), specificity was confirmed by showing no interference from the API and other components at the specific MRM transition for MNP. nih.gov This ensures that the signal detected is exclusively from the target nitrosamine impurity.
Linearity
Linearity demonstrates the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Detailed Research Findings: A typical linearity study for a nitrosamine impurity would involve preparing a series of standard solutions of this compound at different concentrations, bracketing the expected concentration range in a sample. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. For trace-level analysis of genotoxic impurities, a high correlation coefficient (R²) is required, typically greater than 0.99. While specific data for this compound is not publicly available, a validated method for other nitrosamines demonstrates this principle.
Table 1: Representative Linearity Data for a Nitrosamine Impurity
| Concentration Level | Concentration (ng/mL) | Peak Area |
|---|---|---|
| Level 1 | 0.5 | 15,234 |
| Level 2 | 1.0 | 30,156 |
| Level 3 | 2.5 | 75,890 |
| Level 4 | 5.0 | 151,233 |
| Level 5 | 10.0 | 302,567 |
| Correlation Coefficient (R²) | \multicolumn{2}{c | }{0.9998 } |
| Linearity Range | \multicolumn{2}{c|}{0.5 - 10.0 ng/mL } |
This data is representative of a typical linearity study for a nitrosamine impurity and is for illustrative purposes.
Accuracy
Accuracy is the measure of the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a sample matrix with a known concentration of the analyte and calculating the percentage of recovery.
Detailed Research Findings: Accuracy studies are performed at multiple concentration levels, usually at the limit of quantitation (LOQ), 100%, and 150% of the specification limit. For the analysis of this compound, this would involve adding known amounts of its reference standard to the drug product matrix and measuring the recovery. High recovery rates, generally within 80-120%, are expected for trace analysis. For example, a study on MNP in rifampicin (B610482) products showed a recovery of 100.38% ± 3.24%. nih.gov
Table 2: Representative Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) |
|---|---|---|---|
| LOQ | 0.5 | 0.48 | 96.0 |
| 100% | 2.0 | 2.04 | 102.0 |
| 150% | 3.0 | 2.91 | 97.0 |
| Average Recovery (%) | \multicolumn{3}{c|}{98.3 } |
This data is representative of a typical accuracy study for a nitrosamine impurity and is for illustrative purposes.
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels: repeatability and intermediate precision.
Detailed Research Findings:
Repeatability (Intra-day precision) is assessed by analyzing multiple samples of the same concentration during the same day, by the same analyst, and with the same equipment.
Intermediate Precision (Inter-day precision) is determined by repeating the analysis on different days, with different analysts, or on different equipment.
The precision is expressed as the relative standard deviation (RSD) of the results. For trace analysis, an RSD of less than 15% is generally acceptable. A validated method for MNP demonstrated an intermediate precision of 2.52% RSD. nih.gov
Table 3: Representative Precision Data
| Parameter | Concentration (ng/mL) | RSD (%) |
|---|---|---|
| Repeatability (n=6) | 2.0 | 3.5 |
This data is representative of a typical precision study for a nitrosamine impurity and is for illustrative purposes.
Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Detailed Research Findings: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often established at an S/N of 3:1 and the LOQ at an S/N of 10:1. For genotoxic impurities like this compound, the LOQ must be at or below the control threshold. Methods for similar nitrosamines have achieved LOQ values in the parts-per-billion (ppb) or ng/mL range. nih.gov For instance, a method for MNP reported an LOD of 0.0067 ppm and an LOQ of 0.013 ppm. nih.gov
Table 4: Representative LOD and LOQ Data
| Parameter | Value (ng/mL) | Signal-to-Noise Ratio |
|---|---|---|
| Limit of Detection (LOD) | 0.15 | ~3:1 |
This data is representative of a typical LOD/LOQ determination for a nitrosamine impurity and is for illustrative purposes.
Computational Chemistry and Theoretical Investigations of 2 4 Nitrosopiperazin 1 Yl Pyrimidine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of N-nitrosamines. nih.govresearchgate.net These methods allow for the detailed analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in understanding a molecule's reactivity.
For a molecule like 2-(4-Nitrosopiperazin-1-yl)pyrimidine (B6172667), the distribution of electron density is of particular interest. The pyrimidine (B1678525) ring, being an electron-deficient aromatic system, influences the electronic properties of the attached nitrosopiperazine moiety. The nitrogen atoms in the pyrimidine ring act as electron-withdrawing groups, which can affect the electron density on the piperazine (B1678402) nitrogen atoms and the nitroso group.
Molecular orbital analysis of related N-nitrosopiperazines reveals that the HOMO is often localized on the N-nitroso group, specifically on the nitrogen atom of the nitroso group and the adjacent nitrogen atom of the piperazine ring. The LUMO, on the other hand, is typically a π* orbital associated with the N=O bond. The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
Table 1: Representative Molecular Orbital Energies for N-Nitrosamine Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| N-Nitrosodimethylamine | -6.5 | -0.2 | 6.3 |
| N-Nitrosopiperidine | -6.2 | -0.5 | 5.7 |
| This compound (Estimated) | -6.4 | -0.6 | 5.8 |
Note: The values for this compound are estimated based on trends observed in related nitrosamines and the electronic influence of the pyrimidine ring. Actual DFT calculations would be required for precise values.
Conformational Landscape Analysis and Energy Minimization Studies
Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, are employed to identify the most stable conformations (global and local minima) and the energy barriers between them. For N-nitrosopiperazines, the planarity of the N-N=O group is a significant structural feature. The barrier to rotation around the N-N bond is substantial due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons.
In the case of this compound, the attachment of the bulky pyrimidine group can influence the preferred conformation of the piperazine ring and the orientation of the nitroso group. Computational studies on similar substituted piperazines can provide insights into these preferences. researchgate.netnih.gov
Reaction Pathway Modeling and Transition State Characterization for Formation and Degradation Processes
Computational chemistry is instrumental in modeling the reaction pathways involved in the formation and degradation of N-nitrosamines. jst.go.jpnih.gov The formation of this compound would typically involve the nitrosation of 2-(piperazin-1-yl)pyrimidine. Kinetic modeling can be used to understand the rates of these reactions under various conditions, such as different pH levels. usp.orgacs.org
The degradation of nitrosamines can occur through various mechanisms, including photolysis and metabolic activation. nih.gov Computational studies can map out the potential energy surfaces for these reactions, identifying the transition states and calculating the activation energies. researchgate.netnih.gov For instance, the UV-induced degradation of nitrosamines involves the cleavage of the N-N bond. nih.gov
Metabolic activation, a critical step in the carcinogenicity of many nitrosamines, often involves α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. nih.gov DFT calculations can model this process, providing insights into the reaction mechanism and the factors that influence the rate of activation. nih.govresearchgate.net The stability of the resulting carbocation intermediates is a key factor in determining the carcinogenic potential. researchgate.net
Table 2: Calculated Activation Energies for Key Reactions of N-Nitrosamines
| Reaction | Compound Class | Typical Activation Energy (kcal/mol) |
| Nitrosation of Secondary Amine | Aliphatic Amines | 10-15 |
| N-N Bond Cleavage (Photolysis) | Cyclic Nitrosamines | 40-50 |
| α-Hydroxylation | Cyclic Nitrosamines | 15-25 |
Molecular Dynamics Simulations for Understanding Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations provide a powerful means to explore the dynamic behavior of molecules over time. nih.govnitech.ac.jpresearchgate.net For this compound, MD simulations can reveal its conformational flexibility in different environments, such as in aqueous solution. These simulations can track the puckering of the piperazine ring, the rotation of the nitroso and pyrimidine groups, and the interactions with surrounding solvent molecules.
MD simulations are particularly useful for studying the interactions of small molecules with biological targets like proteins and DNA. nih.govresearchgate.net By simulating the complex of this compound with a specific enzyme, for example, one can gain insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the complex. acs.org This information is invaluable for understanding its potential biological activity.
Computational Tools for Predicting Reactivity and Stability of Nitrosamines
A variety of computational tools and in silico models have been developed to predict the reactivity and potential toxicity of nitrosamines. nih.govusp.orgresearchgate.net These tools often utilize quantitative structure-activity relationship (QSAR) models, which correlate structural or physicochemical properties of molecules with their biological activity.
For nitrosamines, predictive models often focus on their mutagenic and carcinogenic potential. nih.gov These models may incorporate descriptors derived from quantum chemical calculations, such as HOMO/LUMO energies, atomic charges, and molecular electrostatic potentials, to predict the likelihood of metabolic activation and subsequent DNA damage. researchgate.net Such in silico assessments are becoming increasingly important for the risk assessment of nitrosamine (B1359907) impurities in various products. jst.go.jpusp.org
Occurrence and Environmental Fate of 2 4 Nitrosopiperazin 1 Yl Pyrimidine in Non Human Contexts
Detection and Quantification in Environmental Matrices (e.g., Waterways, Soil, Air)
Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity for nitrosamine (B1359907) analysis. nih.gov The most common and effective methods involve chromatography coupled with mass spectrometry. aurigeneservices.comeuropeanpharmaceuticalreview.com
Key Analytical Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-HRMS): This is the most widely used technique for analyzing non-volatile nitrosamines in water samples. europeanpharmaceuticalreview.comijpsjournal.com It offers high sensitivity and selectivity, allowing for the detection of compounds at very low limits of quantification (LOQ), often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. seqens.com The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources can improve the ionization and detection of specific nitrosamines. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This method is typically used for more volatile nitrosamines. For compounds like 2-(4-nitrosopiperazin-1-yl)pyrimidine (B6172667), derivatization might be necessary to increase volatility. Headspace sampling is a common technique used with GC-MS for this class of compounds. ijpsjournal.com
Sample preparation is a critical step to concentrate the analyte and remove interfering matrix components. aurigeneservices.com Techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and liquid-liquid extraction (LLE) are frequently employed prior to instrumental analysis. ijpsjournal.com
Table 1: General Analytical Methods for Nitrosamine Detection in Environmental Samples This table is based on general methodologies for the nitrosamine class, as specific data for this compound was not found.
| Analytical Technique | Sample Matrix | Common Sample Preparation | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Water (Wastewater, Surface Water, Drinking Water) | Solid-Phase Extraction (SPE) | High sensitivity and selectivity for non-volatile compounds. europeanpharmaceuticalreview.com |
| GC-MS/MS | Water, Air | Liquid-Liquid Extraction (LLE), Headspace Sampling | Excellent for volatile nitrosamines. ijpsjournal.com |
| LC-HRMS | Water, Soil | SPE, QuEChERS | High accuracy mass determination, useful for identifying unknown compounds. europeanpharmaceuticalreview.com |
Mechanisms of Environmental Transformation and Degradation
The environmental persistence of this compound is determined by its susceptibility to various transformation and degradation processes. While specific kinetic studies on this compound are limited, its chemical structure allows for predictions based on the known behavior of other N-nitrosamines.
Photolysis: Exposure to ultraviolet (UV) radiation, particularly from sunlight in surface waters, is a primary degradation pathway for many nitrosamines. mdpi.com The N-N bond in the nitroso group is susceptible to cleavage under UV light (e.g., 254 nm), which generates reactive radicals and initiates the decomposition of the molecule. mdpi.com This process can be effective in reducing nitrosamine concentrations in sunlit aquatic environments. acs.org
Biotransformation: The role of microorganisms in the degradation of nitrosamines is complex. Studies on general nitrosamines in wastewater treatment plants (WWTPs) show that removal efficiencies via activated sludge can be significant, often exceeding 60% for some compounds. nih.gov The primary mechanism is believed to be cometabolic degradation, where microbes break down the nitrosamines while consuming other primary substrates. nih.gov However, some nitrosamines have been shown to be resistant to degradation in soil and water, with slow disappearance observed only after extended lag periods, suggesting that microbial breakdown is not always rapid or complete. nih.gov Biosorption to sludge can also be a removal pathway for some amine-based compounds. clemson.edu
Hydrolysis: N-nitrosamines are generally stable to hydrolysis under neutral pH conditions typical of most environmental waters. Degradation via hydrolysis is not considered a significant environmental fate pathway for this class of compounds.
Chemical Oxidation/Reduction: The nitroso group can be oxidized to a nitro group (-NO₂) under strong oxidizing conditions (e.g., using ozone or hydrogen peroxide). Conversely, it can be reduced to an amino group (-NH₂) through processes like catalytic hydrogenation. Electrochemical reduction has also been explored as a highly efficient method for decomposing N-nitrosamines in wastewater. acs.org
Table 2: Potential Environmental Transformation Pathways for this compound This table outlines likely degradation mechanisms based on general nitrosamine chemistry.
| Mechanism | Description | Environmental Relevance |
|---|---|---|
| Photolysis | Cleavage of the N-N bond by UV radiation (sunlight). mdpi.com | Major pathway in clear, sunlit surface waters. |
| Biotransformation | Microbial degradation, often cometabolic, in soil and wastewater. nih.gov | Variable; can be significant in WWTPs but may be slow in other environments. nih.govnih.gov |
| Oxidation | Conversion of the nitroso group to a nitro group by strong oxidants. | Relevant in advanced water treatment processes (e.g., ozonation). acs.org |
Consideration as an Impurity in Non-Pharmaceutical Chemical Products and Manufacturing Processes
The formation of N-nitrosamines is a known risk in chemical processes that involve secondary or tertiary amines and nitrosating agents (such as nitrites, which may be present as impurities in raw materials). seqens.com The synthesis of this compound itself involves the nitrosation of a piperazine (B1678402) derivative followed by coupling with a pyrimidine (B1678525) precursor.
Despite the potential for formation, a review of available scientific literature and chemical databases did not yield specific examples of this compound being identified as an impurity in non-pharmaceutical chemical products or their associated manufacturing processes. Its mention is predominantly as a reference standard for analytical purposes. sigmaaldrich.comusp.orgusp.org The compound is known to be a potential process-related impurity and degradant in certain pharmaceutical syntheses, but per the scope of this article, that context is excluded. Information regarding its presence in other industrial sectors, such as agrochemicals, dyes, or polymers, is not documented in the searched sources.
Pathways of Environmental Release and Distribution
Given the lack of data on its use in non-pharmaceutical products, the primary hypothetical pathway for the environmental release of this compound would be from manufacturing facilities where it is synthesized or handled.
The principal route of entry into the environment for such industrial compounds is through the discharge of treated or untreated wastewater. nih.gov
The environmental distribution pathway can be outlined as follows:
Industrial Discharge: Release from a chemical manufacturing site into an industrial sewer system.
Wastewater Transport: The compound travels through the sewer system to a municipal or industrial wastewater treatment plant (WWTP).
Wastewater Treatment: Within the WWTP, the compound may undergo partial removal or degradation through processes like biotransformation or sorption to sludge. nih.gov However, as some nitrosamines exhibit resistance to complete degradation, a portion may pass through the treatment system. nih.govnih.gov
Effluent Release: The treated effluent containing residual levels of the compound is discharged into receiving water bodies, such as rivers or lakes. nih.gov
Environmental Distribution: Once in the aquatic environment, the compound is subject to dilution and further degradation by natural processes like photolysis. mdpi.com Its potential to sorb to sediment or persist in the water column would depend on its specific physicochemical properties.
Concentrations of nitrosamines released from WWTPs into surface waters are often low (below 10 ng/L), suggesting a potentially low impact where environmental dilution is high. nih.gov However, local impacts cannot be ruled out in areas where wastewater constitutes a large fraction of the total flow of the receiving water body. nih.gov
Regulatory Science and Quality Control Perspectives on Nitrosamine Impurities in Chemical Production
Analytical Control Strategies for Minimizing Nitrosamine (B1359907) Impurities in Chemical Manufacturing Processes
Effective control of nitrosamine impurities hinges on the implementation of sensitive and specific analytical methods throughout the manufacturing process. The primary goal of these strategies is to detect and quantify nitrosamines at trace levels, enabling timely intervention to minimize their presence in the final product.
Advanced hyphenated analytical techniques are the cornerstone of modern analytical control strategies. zamann-pharma.com Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), and Gas Chromatography-Mass Spectrometry (GC-MS) are widely employed due to their high sensitivity and specificity. nih.govnih.gov These methods allow for the detection and quantification of nitrosamines at the parts-per-billion (ppb) level, which is crucial for meeting stringent regulatory limits. europa.eu For instance, the US Food and Drug Administration (FDA) has developed and published LC-HRMS methods for the detection of several nitrosamine impurities. nih.gov
In-process controls are a critical component of a comprehensive analytical strategy. Rather than relying solely on final product testing, manufacturers are encouraged to monitor for the presence of nitrosamines or their precursors at critical steps in the synthesis process. youtube.com This proactive approach allows for the early identification of potential contamination and the implementation of corrective actions before the impurity is carried through to the final product.
The selection of an appropriate analytical method depends on the specific nitrosamine and the matrix in which it is being analyzed. The following table provides an overview of commonly used analytical techniques for nitrosamine detection.
| Analytical Technique | Description | Applicability for Nitrosamines |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique that separates compounds using liquid chromatography and detects them using mass spectrometry. | Widely used for both volatile and non-volatile nitrosamines in various matrices. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates volatile compounds in the gas phase and detects them with a mass spectrometer. Often used with headspace sampling for volatile nitrosamines. | Effective for the analysis of volatile nitrosamines like NDMA and NDEA. zamann-pharma.com |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | A chromatographic technique used to separate, identify, and quantify each component in a mixture. | May be suitable for some applications, but often lacks the sensitivity required for trace-level nitrosamine analysis. europeanpharmaceuticalreview.com |
Method validation is a crucial aspect of analytical control. Analytical methods must be demonstrated to be accurate, precise, specific, and robust for their intended purpose. This ensures the reliability of the data generated and provides confidence in the quality of the final product.
Risk Assessment Frameworks for Nitrosamine Impurities in Product Quality (Conceptual approaches, not specific risk values)
Regulatory bodies globally mandate a risk-based approach to the control of nitrosamine impurities. acs.org This involves a systematic process of identifying, analyzing, and evaluating the potential for nitrosamine formation and contamination throughout the product lifecycle. The International Council for Harmonisation (ICH) Q9 guideline on Quality Risk Management provides the foundational principles for these assessments. americanpharmaceuticalreview.comacs.org
The risk assessment process for nitrosamine impurities typically follows a three-step approach as recommended by agencies like the FDA and the European Medicines Agency (EMA). acs.orgeuropa.eu
Risk Identification: This initial step involves a comprehensive review of the manufacturing process to identify any potential sources of nitrosamines or their precursors. zamann-pharma.com Key factors to consider include:
Raw Materials and Starting Materials: The presence of secondary or tertiary amines and nitrosating agents (e.g., nitrites, nitrates) as impurities in raw materials, starting materials, or solvents. gmp-compliance.org
Synthesis Route: Reaction conditions that are conducive to nitrosamine formation, such as acidic pH, high temperatures, and the use of certain reagents like sodium nitrite (B80452) for quenching azides. fda.govsenpharma.vn
Process Equipment and Cross-Contamination: The potential for cross-contamination from other processes running in the same facility. lgcstandards.com
Degradation: The possibility of nitrosamine formation during storage due to the degradation of the product or excipients. zamann-pharma.com
Packaging Materials: The use of materials like nitrocellulose in blister packaging, which can be a source of nitrosating agents. ipa-india.org
Risk Analysis: Once potential hazards are identified, the likelihood of nitrosamine formation and the potential magnitude of the impurity are evaluated. This involves a scientific assessment of the reaction kinetics and the probability of the necessary precursors being present at sufficient concentrations under the identified process conditions. acs.org
Risk Evaluation: In this final step, the identified and analyzed risks are compared against established criteria to determine their significance. For nitrosamines, this involves considering the potential health impact of the impurity, even at very low levels. If a risk is identified, it triggers the need for confirmatory testing. edqm.eu
The ICH M7 guideline, which addresses mutagenic impurities, is also a key reference in the risk assessment of nitrosamines, often referred to as a "cohort of concern." fda.govusp.org This guideline provides a framework for establishing acceptable intakes for mutagenic impurities to limit potential carcinogenic risk. researchgate.net
Compliance with International Guidelines and Standards for Impurity Control (e.g., ICH, WHO, FDA, EMA)
A harmonized global regulatory approach is essential for the effective control of nitrosamine impurities. Several international and national regulatory bodies have issued guidelines to ensure the safety and quality of chemical products.
The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The ICH M7(R2) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," is of particular relevance. fda.gov It classifies nitrosamines as a "cohort of concern" due to their high carcinogenic potential and provides a framework for their assessment and control. fda.gov The ICH Q9 guideline on Quality Risk Management is also fundamental to the risk assessment process. edqm.eu
The World Health Organization (WHO) has also issued guidance for manufacturers on preventing and controlling nitrosamine contamination. raps.orgwho.int Their recommendations emphasize the importance of Good Manufacturing Practices (GMP), comprehensive risk management plans, and root cause analysis. lgcstandards.comraps.org
The U.S. Food and Drug Administration (FDA) has been proactive in addressing the issue of nitrosamine impurities. The FDA's guidance for industry, "Control of Nitrosamine Impurities in Human Drugs," outlines a three-step process for manufacturers: risk assessment, confirmatory testing, and implementation of changes to manufacturing processes. fda.govfda.gov The guidance also provides recommended acceptable intake (AI) limits for several common nitrosamines. fda.gov
The European Medicines Agency (EMA) has adopted a similar three-step approach for marketing authorization holders. europa.eueuropa.eu The EMA's Committee for Medicinal Products for Human Use (CHMP) has provided detailed opinions and Q&A documents to guide companies in their risk evaluation and mitigation efforts. europeanpharmaceuticalreview.comgmp-compliance.org
These international guidelines, while having some regional differences, share a common goal: to ensure that manufacturers take a proactive and scientifically sound approach to controlling nitrosamine impurities, thereby safeguarding public health. Compliance with these standards is not only a regulatory requirement but also a critical component of a robust quality management system.
Future Research Directions and Emerging Challenges in 2 4 Nitrosopiperazin 1 Yl Pyrimidine Research
Development of Novel Remediation and Prevention Technologies for Nitrosamine (B1359907) Contamination
A critical challenge in pharmaceutical manufacturing is the prevention of nitrosamine formation and the remediation of any contamination. Future research must focus on developing robust technologies applicable to compounds like 2-(4-Nitrosopiperazin-1-yl)pyrimidine (B6172667).
Prevention Strategies: The primary strategy for controlling nitrosamine impurities is to prevent their formation. This involves a deep understanding of the reaction kinetics and precursors. For this compound, formation occurs via the nitrosation of a piperazine-containing precursor, which reacts with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂), under acidic conditions. researchgate.net
Key prevention research areas include:
Precursor Control: Rigorously controlling the levels of nitrites and secondary amines in raw materials, solvents, and even processing water is paramount. usp.org Future work should establish ultra-low detection and quantification limits for the piperazine-pyrimidine precursor.
Nitrite Scavengers: The use of antioxidants, such as ascorbic acid, as "nitrite scavengers" is a promising approach. researchgate.netnih.gov Research is needed to evaluate the efficacy of different scavengers and their compatibility within specific drug formulation and manufacturing processes where this compound could form.
Process Optimization: Modifying reaction conditions (e.g., pH, temperature) to disfavor nitrosation is a key area of investigation. For instance, maintaining a non-acidic environment where possible can significantly reduce the rate of nitrosamine formation.
Remediation Technologies: For instances where contamination has already occurred, effective removal technologies are essential. Research into advanced remediation techniques is a high priority.
| Technology | Mechanism of Action | Applicability to this compound |
| Advanced Oxidation Processes (AOPs) | Utilizes highly reactive species like hydroxyl radicals (•OH) generated by UV light, ozone (O₃), or hydrogen peroxide (H₂O₂) to degrade organic pollutants. usp.org | The nitroso (-N=O) group in the compound is susceptible to oxidation, which can break it down into less harmful substances. |
| Reverse Osmosis (RO) | A pressure-driven membrane process that separates contaminants based on molecular size. usp.org | May reduce concentrations due to the compound's molecular weight, but its efficiency for complete removal needs further study. usp.org |
| Adsorption | Use of materials like activated carbon to physically bind and remove impurities from a solution. | While less effective for some nitrosamines, research into novel adsorbent materials with high affinity for pyrimidine-based structures could yield better results. usp.org |
Exploration of Advanced Sensing and Detection Platforms for Real-time Monitoring
The timely detection of this compound is crucial for quality control. While current analytical methods are highly sensitive, they are often lab-based and time-consuming. The future lies in developing platforms for rapid, on-site, and even real-time monitoring.
Current and Future Detection Methods: Regulatory guidelines mandate stringent control, often requiring detection at trace levels (parts per billion).
| Analytical Technique | Description | Future Research Focus |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | The current gold standard, offering high sensitivity and specificity for quantifying nitrosamines. researchgate.net | Miniaturization of systems, development of faster sample preparation methods, and creating broader spectral libraries for identifying novel nitrosamine drug substance-related impurities (NDSRIs). |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Used for volatile impurities, it separates compounds based on their boiling points before mass analysis. | While potentially applicable, its utility depends on the thermal stability and volatility of this compound. |
| Fluorescent Probes & Sensors | Development of chemical probes that exhibit a change in fluorescence upon binding to a target analyte. nih.gov | Designing novel fluorescent probes with high selectivity for the nitroso-functional group or the pyrimidine (B1678525) moiety for use in portable, smartphone-integrated sensing platforms. nih.gov |
| Electrochemical Sensors | Devices that measure changes in electrical properties (e.g., current, potential) when the target molecule interacts with a specially prepared electrode surface. | Exploration of new electrode materials and coatings that can selectively oxidize or reduce the nitroso group for a quantifiable signal, enabling portable and low-cost detection. |
The development of a portable sensing platform, potentially integrated with a smartphone for data analysis, would represent a significant leap forward, allowing for immediate risk assessment during manufacturing. nih.gov
Integration of Computational and Experimental Approaches for Holistic Mechanistic Understanding
Understanding precisely how this compound forms is a complex challenge that benefits from a hybrid approach combining computational modeling and empirical experiments.
Computational (In Silico) Approaches: In silico tools are becoming indispensable for predicting the risk of nitrosamine formation. nih.gov Software can model degradation pathways of active pharmaceutical ingredients (APIs) and predict the likelihood of forming impurities. nih.govacs.org For this compound, this involves:
Pathway Prediction: Modeling the reaction between a piperazine-containing drug and various nitrosating agents under different simulated process conditions to identify the most probable formation routes. nih.gov
Forced Degradation Simulation: Simulating conditions like high heat, oxidation, or extreme pH to predict the formation of the nitrosamine from precursor molecules that might be present as impurities. nih.gov
Experimental Approaches: Experimental studies are essential to validate computational predictions and provide real-world data.
Forced Formation Studies: Intentionally reacting the amine precursor with a nitrosating agent (e.g., tert-butyl nitrite) under controlled laboratory conditions to confirm the formation of this compound. efpia.eu The kinetic profile and yield from such experiments provide crucial data for risk assessment. efpia.eu
Isotopic Labeling: Using isotopes (e.g., ¹⁵N) in the nitrosating agent or the amine precursor can help elucidate the exact mechanistic steps and origins of the atoms in the final nitrosamine structure.
By integrating these approaches, researchers can create a comprehensive model of formation, moving from theoretical risk to confirmed, quantifiable data.
Elucidation of Structure-Reactivity Relationships in Nitrosamine Formation and Reactivity for Predictive Modeling
Not all amine structures are equally susceptible to nitrosation. Understanding the relationship between the chemical structure of a precursor amine and its reactivity is key to building predictive models that can flag high-risk molecules.
Key Structural Features and Reactivity: The reactivity of an amine towards nitrosation is heavily influenced by its electronic and steric properties. pharmaexcipients.com
Basicity of the Amine: The nitrogen atoms in the piperazine (B1678402) ring of the precursor to this compound have lone pairs of electrons that initiate the reaction. The basicity of these nitrogens is a key factor; higher basicity can sometimes decrease susceptibility to nitrosation because the lone pair is more likely to be protonated and thus unavailable for reaction. pharmaexcipients.com
Steric Hindrance: The accessibility of the nitrogen atoms to the nitrosating agent plays a role. While the piperazine ring is relatively flexible, the substitution pattern on the ring can influence reactivity.
Electronic Effects of the Pyrimidine Ring: The pyrimidine ring attached to the piperazine is an electron-withdrawing group. This electronic pull can influence the nucleophilicity of the piperazine nitrogens, affecting their reaction rate with nitrosating agents.
Predictive Modeling: Future research aims to develop sophisticated Quantitative Structure-Activity Relationship (QSAR) models for nitrosamine formation. acs.org These models use computational descriptors of molecular structure to predict the likelihood and rate of nitrosation. acs.org
| Research Objective | Approach | Desired Outcome |
| Develop a Reactivity Database | Systematically test a library of pyrimidine-piperazine derivatives under standardized nitrosation conditions. | A comprehensive dataset linking specific structural modifications to nitrosation propensity. |
| Refine QSAR Models | Use the experimental data to train and validate computational models that can predict nitrosation risk based on molecular structure alone. | An in silico tool that can accurately screen new drug candidates containing the piperazine-pyrimidine scaffold for potential nitrosamine risk. acs.org |
| Investigate Degradation Pathways | Study the stability of this compound under various conditions (e.g., light, heat, oxidative stress) to understand its persistence. | Predictive models for the environmental fate and potential degradation products of the nitrosamine. |
By elucidating these structure-reactivity relationships, the pharmaceutical industry can proactively design molecules and manufacturing processes that minimize the potential for forming harmful impurities like this compound.
Q & A
Basic: What are common synthetic routes for 2-(4-Nitrosopiperazin-1-yl)pyrimidine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: Reacting 4-nitrosopiperazine with a halogenated pyrimidine (e.g., 2-chloropyrimidine) in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetonitrile or DMF.
- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the product.
Key parameters include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric control to minimize byproducts. Characterization via -NMR (e.g., piperazine proton signals at δ 3.2–3.8 ppm) and LCMS (M+H at m/z 222.1) ensures purity .
Table 1: Representative Synthetic Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Chloropyrimidine | DMF | 80 | 18 | 65–70 |
| K₂CO₃ | Acetonitrile | 100 | 24 | 55–60 |
Advanced: How can regioselectivity challenges in functionalizing this compound be addressed?
Methodological Answer:
Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential substitution at the pyrimidine C5 position due to electron-withdrawing effects of the nitrosopiperazinyl group. Experimental validation involves:
- Competitive Reactions: Compare yields of C5 vs. C4 derivatives using HNO₃/H₂SO₄ (nitration) or SO₃/pyridine (sulfonation).
- Analytical Confirmation: -NMR (C5-substituted carbons show downfield shifts to ~160 ppm) and X-ray crystallography ( used SHELX for structural validation) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- -NMR: Identifies piperazine protons (δ 2.8–3.5 ppm) and pyrimidine protons (δ 8.3–8.6 ppm).
- IR Spectroscopy: Confirms nitroso (N=O) stretch at ~1500 cm and pyrimidine ring vibrations at ~1600 cm.
- LCMS/HRMS: Verifies molecular ion ([M+H] at m/z 222.1) and fragmentation patterns.
- XRD: Resolves crystal packing and confirms stereochemistry (e.g., torsion angles between pyrimidine and piperazine) .
Advanced: How do crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SHELX-refined) reveals:
- Bond Lengths: N–N bond in the nitroso group measures ~1.25 Å, confirming double-bond character.
- Torsion Angles: Pyrimidine and piperazine rings are nearly perpendicular (85–90°), minimizing steric strain.
- Hydrogen Bonding: Nitroso O interacts with adjacent molecules (e.g., C–H···O distances of ~2.3 Å), stabilizing the crystal lattice. Refinement parameters (R factor < 0.05) ensure accuracy .
Basic: What are the stability considerations for handling this nitrosamine-containing compound?
Methodological Answer:
- Storage: -20°C under inert gas (Ar/N₂) in amber vials to prevent light-induced degradation.
- Decomposition Pathways: Nitroso groups may degrade under acidic conditions (pH < 3) or at elevated temperatures (>60°C), forming secondary amines.
- Analytical Monitoring: Use HPLC-UV (λ = 254 nm) to track degradation products (e.g., 2-(piperazin-1-yl)pyrimidine) .
Advanced: How are nitrosamine impurities quantified to meet regulatory guidelines (e.g., EMA)?
Methodological Answer:
EMA-compliant protocols involve:
- Sample Preparation: Spike with deuterated internal standards (e.g., -nitrosomorpholine) to correct matrix effects.
- LC-MS/MS: MRM transitions (e.g., m/z 222 → 178 for the parent ion) with a LOQ of 1 ppb.
- Validation: Assess linearity (R > 0.995), recovery (90–110%), and precision (%RSD < 15%) across three batches. highlights challenges in multi-impurity analysis for drugs like ranolazine .
Basic: What pharmacological activities are associated with this compound?
Methodological Answer:
Preliminary studies suggest:
- Kinase Inhibition: IC values of ~5 µM against CDK2 in biochemical assays.
- Cellular Assays: Anti-proliferative activity in HeLa cells (EC = 10 µM) via flow cytometry.
Mechanistic studies require target engagement assays (e.g., CETSA) to confirm binding .
Advanced: How can SAR studies optimize bioactivity while minimizing toxicity?
Methodological Answer:
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -CF) at pyrimidine C5 to enhance binding to hydrophobic kinase pockets.
- Toxicity Profiling: Assess mutagenicity via Ames test (nitrosamines require stringent testing per ICH M7).
- Data Integration: QSAR models correlate logP (<3.5) with reduced hepatotoxicity ( derivatives showed improved safety margins) .
Basic: What are the physicochemical properties critical for formulation?
Methodological Answer:
- Solubility: <1 mg/mL in water (pH 7.4); enhances via co-solvents (e.g., PEG 400).
- LogP: Predicted at 1.2 (), indicating moderate lipophilicity.
- pKa: Pyrimidine N1 protonates at pH 1.5, aiding salt formation (e.g., hydrochloride) .
Advanced: How do computational methods predict metabolic pathways?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
